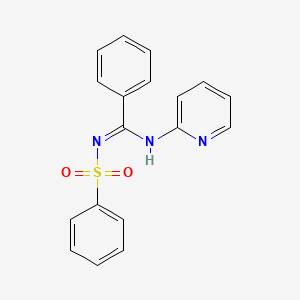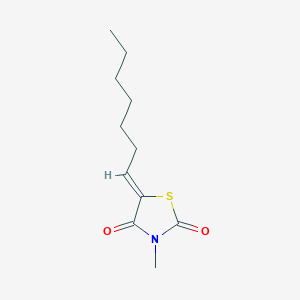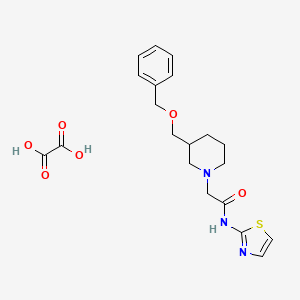
N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonyl chloride with amines . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of benzenesulfonyl derivatives can be analyzed using techniques such as X-ray diffraction . A study synthesized a novel 1-benzhydryl piperazine derivative by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless viscous oil . It dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .Applications De Recherche Scientifique
Organic Synthesis Applications
- Halogenation Reactions : N-Halosuccinimide, in the presence of acidic catalysts, has been utilized for the halogenation of polyalkylbenzenes, demonstrating the potential for N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).
- Transfer Hydrogenation : Cp*Ir(pyridinesulfonamide)Cl precatalysts, involving N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have shown efficiency in the transfer hydrogenation of ketones, hinting at the catalytic potential of related compounds (Ruff et al., 2016).
Medicinal Chemistry and Biological Applications
- Antimicrobial Activity : The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity, suggesting a potential role for similar compounds in developing new antimicrobial agents (Ijuomah et al., 2022).
- Discovery and Optimization of Novel Agonists : N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides have been identified as novel GPR119 agonists, showing the utility of such compounds in drug discovery for metabolic disorders (Yu et al., 2014).
Environmental and Chemical Sensing
- Fluorescent Probing : A new design for reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols demonstrates the potential application of this compound derivatives in chemical sensing and environmental monitoring (Wang et al., 2012).
Material Science
- Synthesis of Aromatic Pyridyl Sulfides and Sulfones : A novel, environmentally friendly methodology for the synthesis of substituted aromatic pyridyl sulfides and sulfones, starting from 2-benzenesulfonylpyridine, highlights the relevance of this compound in the development of new materials and chemical processes (Trankle & Kopach, 2007).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazopyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that the compound is synthesized through a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The compound is synthesized through a transition metal-free synthesis, which suggests that it may have favorable pharmacokinetic properties .
Action Environment
The compound is synthesized through a transition metal-free synthesis, which suggests that it may be stable under a variety of environmental conditions .
Safety and Hazards
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,16-11-5-2-6-12-16)21-18(15-9-3-1-4-10-15)20-17-13-7-8-14-19-17/h1-14H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYUPEQXQIKTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2880343.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)
![6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2880347.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)
![2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid](/img/structure/B2880351.png)


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide](/img/structure/B2880356.png)
![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)
![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)
![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)
